Cas no 80-68-2 (DL-Threonine)

DL-Threonine Propiedades químicas y físicas

Nombre e identificación

-

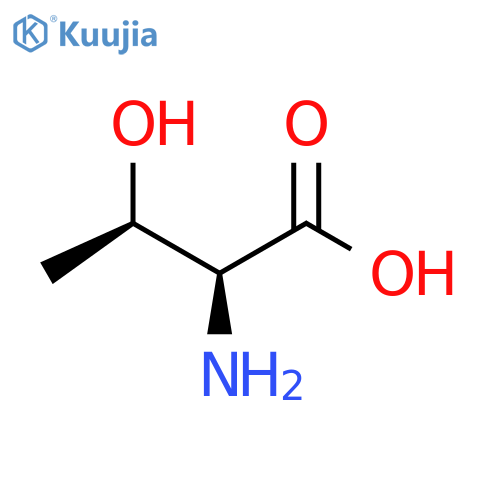

- 2-Amino-3-hydroxybutanoic acid

- (+/-)-2-Amino-3-hydroxybutyric acid

- H-DL-Thr-OH

- DL-Threoine

- DL-Threonine (contains DL-Allothreonine)

- (2S,3R)-2-Amino-3-hydroxybutanoic acid

- DL-THREONINESUITABLE

- THREONINE, DL-(RG)

- allothreonine

- DL-2-AMino-3-hydroxybutanoic acid

- DL-Theronine

- DL-Threonicne

- DL-Threonin

- DL-Threonine

- dl-tthreonine

- rac-Threonine

- Radish Seed

- THREONINE

- THREONINE,DL

- H-DL-Thr-OH (contains DL-Allothreonine)

- Allo-DL-threonine

- Threonine, DL-

- DL-2-Amino-3-hydroxybutanoic acid

- 760PJT2SS0

- DL-allothreonine

- AYFVYJQAPQTCCC-UHFFFAOYSA-N

- DL-allo-Threonine

- Allothreonine, D-

- H-DL-allo-Thr-OH

- [R-(R*,S*)]2-Amino-3-hydroxybutanoic acid

- WLN: QY1&YZVQ -L

- Threonine #

- Butanoic acid, [R-(R*,S*)]-

- Theronine

- laevo-

- Allothreonine, DL-

- FT-0604667

- EINECS 205-645-3

- NSC-41828

- DTXSID301015364

- NCGC00164520-02

- MFCD00063722

- EINECS 201-300-6

- A0214

- D(-)-allo-Threonine

- DL-Threonine, hemihydrate

- MFCD00066665

- NSC-206267

- Allothreonine, L-

- MFCD00064269

- FT-0625521

- Threonine, (2R,3S)-rel-

- F2191-0228

- NSC16589

- Butanoic acid, 2-amino-3-hydroxy-

- FT-0624367

- AMY25310

- CHEBI:38263

- MFCD00064268

- 36676-50-3

- SY026984

- 144-98-9

- MFCD00004526

- NSC 206292

- 80-68-2

- Q27117433

- UNII-29NAP6417F

- SR-01000944947-1

- NSC46702

- Butyric acid, alpha-amino-beta-hydroxy-

- DL- threonine

- NSC 41828

- AS-14237

- BUTYRIC ACID, .ALPHA.-AMINO-.BETA.-HYDROXY-

- NSC-206292

- UNII-TFM6DU5S6A

- SY024226

- L-Threonine 2-Amino-3-hydroxybutyric acid

- Threonine, hemihydrate, DL-

- 29NAP6417F

- NSC206283

- AKOS000118925

- T0229

- J-008036

- (s)-threonine;L-alpha-Amino-beta-hydroxybutyric acid;l-threonin;Threonin

- A20656

- NSC46701

- 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylicethylester

- LS-170797

- BCP16820

- NSC206267

- SR-01000944947

- SCHEMBL1479

- FT-0604670

- AI3-18477

- CHEMBL30037

- NSC41828

- UNII-760PJT2SS0

- Z57127549

- STL163323

- CCRIS 8603

- T3105

- FT-0675201

- EN300-18051

- L-Threonine-13C

- CS-0154977

- THREONINE,(L)

- NCGC00164520-01

- 2-Amino-3-hydroxybutanoic acid (H-DL-xiThr-OH)

- 7004-04-8

- NSC206292

- 2-amino-3-hydroxybutanoicacid

- FT-0625423

- SY018620

- 2-amino-3-hydroxy-butanoic acid

- NSC-206283

- A808305

- NSC-46702

- BBL011585

- F3AB6CE6-3CF9-4C81-A7D7-7C21F24FDC0E

- FT-0601219

- SY020053

- AKOS016042347

- Q60662943

- NS00079068

- NS00101103

- DL-Threonine (ZCI)

- Threonine, DL- (8CI)

- (±)-Threonine

- DB-047492

- 2303597-29-5

- DB-054434

- (2R,3S)-2-Amino-3-hydroxybutyric acid, D-alpha-Amino-beta-hydroxybutyric acid

- threonine(L)

-

- MDL: MFCD00063722

- Renchi: 1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1

- Clave inchi: AYFVYJQAPQTCCC-GBXIJSLDSA-N

- Sonrisas: [C@@H](N)(C(=O)O)[C@H](O)C

- Brn: 1721647

Atributos calculados

- Calidad precisa: 119.05800

- Masa isotópica única: 119.058243

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 2

- Complejidad: 93.3

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 2

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 83.6

- Xlogp3: -2.9

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: White crystalline powder

- Denso: 1.3126 (rough estimate)

- Punto de fusión: 244 °C (dec.) (lit.)

- Punto de ebullición: 345.8℃ at 760 mmHg

- Punto de inflamación: 162.9°C

- índice de refracción: 1.4183 (estimate)

- Disolución: Soluble in water.

- Coeficiente de distribución del agua: 200 g/L (25 ºC)

- PSA: 83.55000

- Logp: -0.52060

- Merck: 9380

- PKA: 2.09(at 25℃)

- Disolución: Solubility in water at 25 ℃ is 20.1g/100 ml. Poorly soluble in methanol, ethanol (0.07 g /100 ml, 25 ℃), acetone

- Presión de vapor: 0.0±1.7 mmHg at 25°C

DL-Threonine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: R36/37/38: irritating to eyes, respiratory tract and skin.

- Instrucciones de Seguridad: S24/25

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

DL-Threonine Datos Aduaneros

- Código HS:29225000

- Datos Aduaneros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

DL-Threonine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20079-500g |

DL-Theronine |

80-68-2 | BR,99% | 500g |

¥800.00 | 2021-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D114A-25g |

DL-Threonine |

80-68-2 | 98% | 25g |

¥75.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3105-25g |

DL-Threonine |

80-68-2 | 97.0%(T) | 25g |

¥320.0 | 2022-05-30 | |

| TRC | T405495-1mg |

DL-Threonine |

80-68-2 | 1mg |

$110.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D519654-25g |

2-AMino-3-hydroxybutanoic acid |

80-68-2 | 97% | 25g |

$200 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10606-100g |

DL-Threonine, 99% |

80-68-2 | 99% | 100g |

¥993.00 | 2023-03-30 | |

| Cooke Chemical | A7427212-25G |

<small>DL</small>-Threonine |

80-68-2 | >98.0%(T) | 25g |

RMB 52.00 | 2025-02-20 | |

| Cooke Chemical | A7427212-5g |

<small>DL</small>-Threonine |

80-68-2 | >98.0%(T) | 5g |

RMB 111.20 | 2025-02-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1800611443- 25g |

DL-Threonine |

80-68-2 | 95% | 25g |

¥ 152.9 | 2021-05-18 | |

| Apollo Scientific | BIT0724-250g |

DL-Threonine |

80-68-2 | 250g |

£295.00 | 2025-02-22 |

DL-Threonine Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

1.2 Reagents: Sodium carbonate

1.3 Reagents: Hydrochloric acid , Hydrogen sulfide

1.4 Reagents: Aniline

Synthetic Routes 20

Synthetic Routes 21

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Synthetic Routes 22

Synthetic Routes 23

1.2 Reagents: Silica , Sodium periodate Solvents: Dichloromethane

2.1 -

DL-Threonine Raw materials

- L-Threonine, N-(phenylacetyl)-

- L-Serine,(3R)-2-diazo-3-hydroxybutanoate (ester) (9CI)

- L-Threonine

- 4-Oxazolecarboxylic acid, 4,5-dihydro-5-methyl-, ethyl ester

- Propanal, 2-hydroxy-, oxime

- DL-Threonine, N,N-bis(phenylmethyl)-

- Virginiamycin S1

- L-Aspartic acid

- Threonine, N,N-bis(phenylmethyl)-, methyl ester

- Glycine

- L-Methionine

- Betaine Solution

DL-Threonine Preparation Products

DL-Threonine Literatura relevante

-

J. P. Aune,P. Maldonado,G. Larcheres,M. Pierrot J. Chem. Soc. D 1970 1351

-

Lian Xu,Li-Chao Wang,Xin-Qi Xu,Juan Lin Catal. Sci. Technol. 2019 9 5943

-

3. 191. Cyto-active amino-acids and peptides. Part VII. Derivatives of serine and threonineF. Bergel,Roy Wade J. Chem. Soc. 1959 941

-

G. Brezesinski,R. Rudert,D. Vollhardt Phys. Chem. Chem. Phys. 2020 22 2783

-

Eibhlin Butler,Lucia Florentino,Damien Cornut,Gonzalo Gomez-Campillos,Hao Liu,Andrew C. Regan,Eric J. Thomas Org. Biomol. Chem. 2018 16 6935